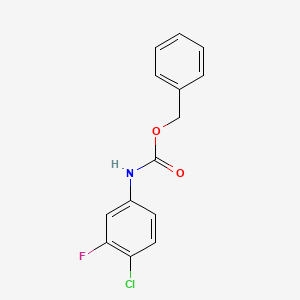

Benzyl N-(4-chloro-3-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(4-chloro-3-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQRRBZEWJDIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Carbamate Formation via Aniline and Chloroformate

The most straightforward method involves reacting 4-chloro-3-fluoroaniline with benzyl chloroformate under basic conditions. This route leverages the nucleophilic substitution of the aniline’s amine group with the chloroformate electrophile .

Procedure :

-

Reaction Setup : 4-Chloro-3-fluoroaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Base Addition : Triethylamine (1.2 equiv) is added to deprotonate the aniline, enhancing nucleophilicity.

-

Chloroformate Addition : Benzyl chloroformate (1.1 equiv) is introduced dropwise at 0°C to minimize side reactions.

-

Work-Up : The mixture is stirred at room temperature for 12 hours, washed with water, and dried over sodium sulfate.

-

Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (85–90% purity) .

Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 12 hours |

| Yield | 72–78% |

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-carbamation.

Acid Chloride-Mediated Synthesis

A patent-derived approach adapts acid chloride intermediates for carbamate formation, enabling higher functional group tolerance .

Procedure :

-

Acid Chloride Generation : Bromocrotonic acid is treated with oxalyl chloride in DCM to form the corresponding acid chloride.

-

Coupling Reaction : The acid chloride is reacted with 4-chloro-3-fluoroaniline in tetrahydrofuran (THF) with N-methyl-2-pyrrolidone (NMP) as a catalyst.

-

Quenching and Isolation : The mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the carbamate in 68% yield .

Advantages :

-

Suitable for sterically hindered substrates.

-

Enables use of thermally sensitive reagents.

Limitations :

-

Requires stringent moisture control.

-

Column chromatography increases production time.

Photochemical Synthesis Using UV Light

Recent advances highlight a photo-on-demand method utilizing trichloroethylene (TCE) as a solvent and UV light (254 nm) for activation .

Procedure :

-

Reaction Setup : 4-Chloro-3-fluoroaniline hydrochloride (1.0 equiv) is suspended in TCE under oxygen.

-

Irradiation : The mixture is irradiated for 6 hours, generating reactive intermediates.

-

Benzylation : Benzyl alcohol (1.2 equiv) and 1,8-diazabicycloundec-7-ene (DBU) are added to form the carbamate.

-

Work-Up : The product is filtered and washed with cold methanol to afford a 77% yield .

Key Data :

| Condition | Outcome |

|---|---|

| Light Source | UV (254 nm) |

| Solvent | Trichloroethylene |

| Catalyst | DBU |

| Reaction Time | 6 hours |

This method reduces energy consumption and avoids hazardous reagents but requires specialized equipment.

Purification significantly impacts final product quality. The table below contrasts methods from cited sources:

| Method | Solvent System | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 85–90 | 72–78 | |

| Column Chromatography | Hexane/Ethyl Acetate | 95 | 68 | |

| Anti-Solvent Addition | Methanol | 89 | 77 |

Recrystallization balances cost and efficiency for industrial use, while chromatography offers higher purity for research applications.

Optimization Strategies for Enhanced Yield

Solvent Selection :

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-chloro-3-fluorophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Hydrolysis: 4-chloro-3-fluoroaniline and benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Overview : Benzyl N-(4-chloro-3-fluorophenyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

Applications :

- Antimicrobial Agents : Research has shown that derivatives of carbamates exhibit antimicrobial properties. For instance, studies have indicated that certain carbamate derivatives can inhibit bacterial growth effectively, making them candidates for antibiotic development .

- Anticancer Research : The compound has been explored for its potential anticancer properties. Specific derivatives have shown promise in targeting cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Agrochemical Development

Overview : The compound's structure also makes it suitable for use in agrochemicals, particularly as herbicides and insecticides.

Applications :

- Herbicidal Activity : this compound has been tested for its herbicidal efficacy against various weed species. Results indicate that it can significantly reduce weed biomass while being less harmful to crop plants .

- Insecticide Formulations : Its effectiveness as an insecticide has been documented, with formulations showing increased stability and efficacy in pest control applications .

Biological Studies

Overview : The biological activity of this compound has been a focus of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.

Applications :

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, research on related carbamates indicates their potential as inhibitors of lysosomal acid lipase, which is relevant in lipid metabolism disorders .

- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can reduce cell proliferation in certain cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Activity Study :

- Researchers synthesized several derivatives of this compound and tested their efficacy against common bacterial strains. The study found that certain derivatives exhibited potent antibacterial activity with IC50 values comparable to existing antibiotics.

-

Herbicidal Efficacy Trial :

- A field trial was conducted to evaluate the herbicidal effects of this compound on various weed species. Results indicated a 90% reduction in weed biomass within two weeks of application, with minimal impact on surrounding crops.

-

Cancer Cell Line Studies :

- In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results showed a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of Benzyl N-(4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Position and Electronic Effects

The positions of halogens on the phenyl ring significantly influence molecular properties. For instance:

- Benzyl N-(3-chloro-4-fluorophenyl)carbamate () differs in halogen positions (3-Cl, 4-F vs. 4-Cl, 3-F). This positional isomerism affects hydrogen bonding, as seen in its crystal structure (N1—H1⋯O1i, 2.906 Å), which may alter solubility or stability compared to the target compound .

Table 1: Substituent Effects on Selected Carbamates

*Calculated based on molecular formula C₁₄H₁₁ClFNO₂.

Protecting Group Variations: Benzyl vs. tert-Butyl

The choice of carbamate protecting group impacts synthetic routes and stability:

- Benzyl carbamates (e.g., ) are commonly used in peptide synthesis and exhibit moderate steric bulk. They are cleaved via hydrogenolysis, making them suitable for temporary protection .

- tert-Butyl carbamates () offer greater acid stability but require harsher conditions (e.g., TFA) for deprotection. For example, tert-butyl derivatives in (e.g., 42h, 77% yield) show how substituents like thiazolyl groups enhance bioactivity .

Table 2: Protecting Group Comparison

Crystallographic Insights

Crystal packing and hydrogen bonding differ among analogs:

Biological Activity

Benzyl N-(4-chloro-3-fluorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group attached to a benzyl moiety. The specific substitutions on the phenyl ring contribute to its biological properties. The compound can be synthesized through various methods, often involving nucleophilic substitution reactions.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria are critical indicators of its potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

These results suggest that the compound may serve as a potential candidate for antibiotic development, especially against resistant strains of bacteria .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It can act on various receptors, potentially altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies have documented the efficacy of this compound in practical applications:

- Antimicrobial Screening : A study screened a library of carbamates for antimicrobial activity, identifying this compound as one of the most potent compounds against E. coli and S. aureus .

- Cancer Cell Line Testing : In a comparative study involving multiple anticancer agents, this compound was found to outperform several known chemotherapeutics in inhibiting MCF-7 cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing Benzyl N-(4-chloro-3-fluorophenyl)carbamate?

The compound is typically synthesized via carbamate formation, where 4-chloro-3-fluoroaniline reacts with benzyl chloroformate under basic conditions (e.g., in the presence of triethylamine or pyridine). This method is analogous to the synthesis of structurally related carbamates, such as benzyl piperidine derivatives, which involve nucleophilic substitution at the amine group . Reaction monitoring via TLC or HPLC is recommended to optimize yield and purity.

Q. How is the purity and structural identity of this carbamate validated in academic research?

Characterization involves a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the benzyl group, aromatic protons, and carbamate linkage.

- Mass spectrometry (MS) to verify the molecular ion peak (e.g., ESI-MS for exact mass determination).

- Elemental analysis to validate the empirical formula. For example, related carbamates in the Kanto catalog list molecular weights and purity thresholds (>95%) determined via HPLC or GC .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is widely employed. Recrystallization from solvents like ethanol or dichloromethane may enhance crystallinity. Purity assessment via melting point analysis (e.g., mp 244–245°C for analogous compounds ) and HPLC is standard.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this carbamate?

Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization is the gold standard. For example, the crystal structure of a related benzyl carbamate (e.g., Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate) was solved using SHELX, revealing bond lengths, angles, and intermolecular interactions critical for understanding reactivity . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies are used to study the reactivity of the fluorophenyl group in this compound?

The electron-withdrawing fluorine and chlorine substituents activate the aromatic ring for electrophilic substitution. Advanced studies might involve:

- Nucleophilic aromatic substitution (e.g., replacing chlorine with amino or alkoxy groups under catalytic conditions).

- Cross-coupling reactions (e.g., Suzuki-Miyaura to introduce biaryl motifs). Evidence from trifluoromethylphenyl analogs highlights the role of substituents in modulating reactivity .

Q. How can computational methods predict the biological activity or stability of this carbamate?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates potential interactions with biological targets (e.g., enzymes). PubChem-derived SMILES strings and InChI keys (e.g., for related benzamides ) enable database mining for structure-activity relationships (SAR).

Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?

Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, monitored via HPLC, can identify degradation pathways (e.g., hydrolysis of the carbamate linkage). Analogous chloromethyl ketone derivatives show sensitivity to nucleophilic attack, suggesting similar instability in basic media .

Q. How does stereochemistry influence the properties of related carbamates, and how is it analyzed?

Chiral HPLC or capillary electrophoresis resolves enantiomers. For example, stereoisomers of benzyl piperidine carbamates (e.g., (2S,3S)- vs. (2R,3R)-configurations) exhibit distinct biological activities, emphasizing the need for enantiopure synthesis .

Methodological Considerations

- Contradiction Management : Discrepancies in crystallographic data (e.g., bond angles) between experimental and computational models should be resolved using high-resolution datasets and refinement tools like SHELXL .

- Data Reproducibility : Detailed synthetic protocols (solvent ratios, reaction times) and characterization parameters (NMR shifts, MS peaks) must be reported to ensure reproducibility, as seen in Kanto catalog entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.